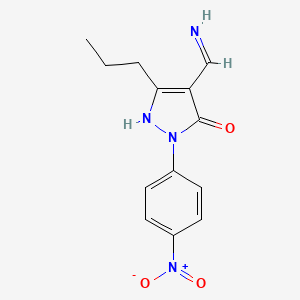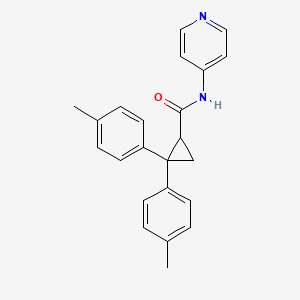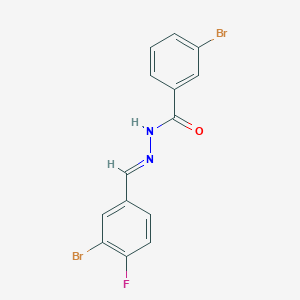![molecular formula C12H12ClN7O3 B3873128 2-(4-chlorophenyl)-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]acetamide](/img/structure/B3873128.png)
2-(4-chlorophenyl)-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]acetamide
Overview
Description
2-(4-chlorophenyl)-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a nitrotetrazole moiety, and an acetamide linkage, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-chlorophenylacetamide: This can be achieved by reacting 4-chlorobenzoyl chloride with ammonia or an amine under controlled conditions.
Formation of the nitrotetrazole moiety: This involves the nitration of tetrazole, which can be carried out using nitric acid and sulfuric acid as reagents.
Coupling reaction: The final step involves coupling the 4-chlorophenylacetamide with the nitrotetrazole intermediate under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrotetrazole moiety may play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenylacetamide: Shares the chlorophenyl and acetamide groups but lacks the nitrotetrazole moiety.
Nitrotetrazole derivatives: Compounds with similar nitrotetrazole groups but different substituents on the phenyl ring.
Uniqueness
2-(4-chlorophenyl)-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN7O3/c1-8(7-19-17-12(16-18-19)20(22)23)14-15-11(21)6-9-2-4-10(13)5-3-9/h2-5H,6-7H2,1H3,(H,15,21)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGNLAOBFDPOLT-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=C(C=C1)Cl)CN2N=C(N=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CC1=CC=C(C=C1)Cl)/CN2N=C(N=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-butenoate](/img/structure/B3873052.png)

![N-(4-Methoxyphenyl)-N-(1-{N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}ethyl)methanesulfonamide](/img/structure/B3873066.png)
![(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one](/img/structure/B3873072.png)
![N'-[4-(3-thietanyloxy)benzylidene]isonicotinohydrazide](/img/structure/B3873086.png)


![N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B3873113.png)
![4-(Benzylamino)-3-[(4-methoxyphenyl)methyl]-4-oxobutanoic acid](/img/structure/B3873121.png)
![4-{[6-({4-[(6-hydroxyhexyl)oxy]-4-oxo-2-butenoyl}oxy)hexyl]oxy}-4-oxo-2-butenoic acid](/img/structure/B3873136.png)
![3-[2-(allylthio)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B3873146.png)
![2-(3-phenylpropyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B3873151.png)

![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B3873159.png)
